1-Undecanoylglycerol

Description

Undecanoic acid is a medium chain free fatty acid (FFA).>

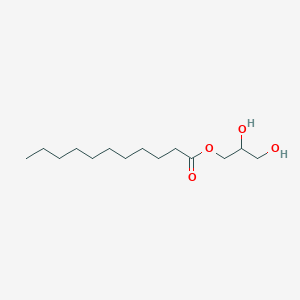

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl undecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPAWKRVXYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439326 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-19-8 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Undecanoylglycerol: An In-Depth Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanoylglycerol, also known as monoundecanoin, is a monoglyceride that has garnered significant interest for its broad-spectrum antimicrobial properties. As a lipid-based compound, its primary mode of action is the disruption of microbial cell membranes, leading to cell death. This technical guide provides a comprehensive overview of the core antimicrobial mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Antimicrobial Mechanism of Action

The antimicrobial efficacy of this compound is primarily attributed to its ability to intercalate into and disrupt the lipid bilayer of microbial cell membranes. This action is largely non-specific to a particular protein receptor, which may reduce the likelihood of resistance development. The mechanism can be delineated into several key stages:

-

Adsorption and Intercalation: Being amphipathic, this compound molecules adsorb to the surface of the microbial cell membrane. The undecanoyl (C11) fatty acid tail inserts into the hydrophobic core of the lipid bilayer, while the glycerol (B35011) head group remains oriented towards the aqueous environment.

-

Membrane Destabilization: The integration of this compound into the membrane disrupts the ordered packing of the native phospholipids. This leads to an increase in membrane fluidity and the formation of transient pores or channels.

-

Increased Permeability and Leakage: The compromised membrane integrity results in increased permeability to ions and small molecules. This leads to the leakage of essential cytoplasmic components, such as ions (e.g., K+), ATP, nucleic acids, and proteins.

-

Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane dissipates the electrochemical gradients that are crucial for vital cellular processes, including ATP synthesis, nutrient transport, and motility. The loss of membrane potential is a critical step leading to metabolic collapse.

-

Inhibition of Cellular Processes and Cell Death: The culmination of membrane damage, leakage of cellular contents, and loss of membrane potential leads to the inhibition of essential enzymatic activities and cellular processes, ultimately resulting in microbial cell death.

Antibacterial Mechanism

-

Gram-Positive Bacteria: The primary target is the cytoplasmic membrane. This compound can readily interact with and disrupt the phospholipid bilayer, leading to the effects described above.

-

Gram-Negative Bacteria: The outer membrane, with its lipopolysaccharide (LPS) layer, presents an additional barrier. It is hypothesized that this compound initially interacts with and disrupts the LPS, allowing it to subsequently access and damage the inner cytoplasmic membrane.

Antifungal Mechanism

The antifungal action of this compound is also centered on membrane disruption. A key target in fungal membranes is ergosterol (B1671047), a sterol that is essential for maintaining membrane fluidity and integrity. While direct inhibition of ergosterol biosynthesis by this compound has not been definitively established, its disruptive effect on the membrane organization where ergosterol is a critical component is a likely mechanism. This disruption leads to increased permeability and subsequent cell death, similar to its antibacterial action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and other medium-chain monoglycerides (B3428702) is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize available data for medium-chain monoglycerides against a range of microorganisms. It is important to note that specific MIC values for this compound may vary depending on the microbial strain and testing conditions. The data for structurally similar monoglycerides like monolaurin (B1671894) (C12) and monocaprin (B1671684) (C10) are included for comparative purposes.[1][2][3]

Table 1: Antibacterial Activity of Medium-Chain Monoglycerides (MIC in µg/mL)

| Microorganism | Monoundecanoin (C11) (Predicted Range) | Monocaprin (C10) | Monolaurin (C12) |

| Staphylococcus aureus | 10 - 100 | 3.9 - 125 | 3.9 - 100 |

| Streptococcus pyogenes | 10 - 50 | 3.9 | 3.9 |

| Bacillus subtilis | 50 - 200 | 100 - 200 | 50 - 100 |

| Listeria monocytogenes | 100 - 500 | 250 | 125 |

| Escherichia coli | >1000 | >1000 | >1000 |

| Pseudomonas aeruginosa | >1000 | >1000 | >1000 |

Table 2: Antifungal Activity of Medium-Chain Monoglycerides (MIC in µg/mL)

| Microorganism | Monoundecanoin (C11) (Predicted Range) | Monocaprin (C10) | Monolaurin (C12) |

| Candida albicans | 50 - 250 | 100 - 500 | 50 - 250 |

| Aspergillus niger | 100 - 500 | 200 - 1000 | 100 - 500 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Lipophilic Compounds

This protocol is adapted for determining the MIC of this compound, a lipophilic compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the 96-well plate. The final concentration of the solvent should be kept constant and low (e.g., ≤1% v/v) across all wells to minimize its own antimicrobial effect. A solvent control well is essential.

-

Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytoplasmic Content Leakage Assay

This assay measures the release of intracellular components, such as nucleic acids and proteins, as an indicator of membrane damage.

Materials:

-

Bacterial or fungal cells in the mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound solution at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

Cell Preparation: Harvest microbial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.

-

Treatment: Add this compound solution to the cell suspension and incubate for a defined period (e.g., 1-4 hours) at the appropriate temperature. A control sample with no treatment should be included.

-

Centrifugation: Centrifuge the treated cell suspensions to pellet the cells.

-

Measurement of Leakage:

-

Nucleic Acids: Measure the absorbance of the supernatant at 260 nm.

-

Proteins: Measure the absorbance of the supernatant at 280 nm or use a protein quantification assay (e.g., Bradford assay).

-

-

Analysis: An increase in the absorbance at 260 nm or 280 nm in the treated samples compared to the control indicates leakage of cytoplasmic contents.

Membrane Potential Assay

This assay uses a fluorescent dye that is sensitive to changes in membrane potential.

Materials:

-

Bacterial or fungal cells

-

Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

-

Buffer solution (e.g., HEPES)

-

This compound solution

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Loading: Incubate the microbial cells with the voltage-sensitive dye in the buffer solution until a stable fluorescence signal is achieved.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

-

Treatment: Add this compound to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity over time.

-

Analysis: A rapid increase in fluorescence indicates depolarization of the cell membrane, as the dye is released from the quenched state within the cytoplasm into the extracellular medium.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation.

Materials:

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

96-well flat-bottom microtiter plates

-

Bacterial inoculum

-

This compound solution

-

0.1% Crystal Violet solution

-

30% Acetic acid or ethanol

Procedure:

-

Inoculation and Treatment: Add the bacterial inoculum and different concentrations of this compound to the wells of the microtiter plate. Include a growth control without the compound.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

-

Washing: Gently wash the wells with PBS to remove planktonic cells, leaving the attached biofilm.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at 570-595 nm. A lower absorbance in the treated wells compared to the control indicates inhibition of biofilm formation.[4][5]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Proposed mechanism of antimicrobial action of this compound.

Caption: Experimental workflow for MIC determination.

Caption: Workflow for the biofilm inhibition assay.

Conclusion

This compound exhibits potent antimicrobial activity through a primary mechanism of cell membrane disruption. This multifaceted attack, involving increased membrane permeability, leakage of essential cellular components, and dissipation of membrane potential, makes it an effective agent against a range of bacteria and fungi. Its ability to also inhibit biofilm formation further enhances its therapeutic potential. The provided experimental protocols offer a framework for researchers to further investigate and quantify the antimicrobial effects of this compound and related compounds. Further research is warranted to fully elucidate the specific interactions with fungal ergosterol and to expand the quantitative data against a broader array of clinically relevant pathogens. The insights provided in this technical guide can aid in the development of novel antimicrobial strategies and drug formulations.

References

- 1. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjmonline.org [pjmonline.org]

- 3. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. | Semantic Scholar [semanticscholar.org]

- 4. static.igem.org [static.igem.org]

- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Unraveling the Bacterial Synthesis of 1-Undecanoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecanoylglycerol, a monoacylglycerol containing an 11-carbon fatty acid, holds potential interest in various biotechnological and pharmaceutical applications. While bacteria are known to produce a diverse array of lipids, the specific biosynthetic pathway for this compound is not extensively documented. This technical guide delineates a putative biosynthesis pathway in bacteria, drawing upon established principles of bacterial fatty acid and glycerolipid metabolism. We provide a detailed overview of the core biochemical reactions, the enzymes likely involved, and a framework for the experimental validation of this pathway. This guide also includes structured data tables for potential quantitative analysis and detailed experimental protocols for key assays, alongside mandatory visualizations of the proposed metabolic routes and experimental workflows.

Proposed Biosynthesis Pathway of this compound

The synthesis of this compound in bacteria is hypothesized to occur in two major stages:

-

De novo synthesis of Undecanoic Acid (C11:0): This proceeds via the bacterial Fatty Acid Synthase (FAS) Type II system.

-

Esterification to a Glycerol (B35011) Backbone: The resulting undecanoyl moiety, activated as a thioester, is then transferred to a glycerol-3-phosphate molecule, followed by dephosphorylation.

Stage 1: Synthesis of Undecanoyl-ACP

The synthesis of the 11-carbon fatty acid, undecanoic acid, begins with acetyl-CoA and involves a cyclical process of chain elongation. Each cycle adds two carbons to the growing acyl chain, which is attached to an Acyl Carrier Protein (ACP).

The key enzymatic steps are:

-

Acetvl-CoA Carboxvlase (AccABCD): Carboxylates acetyl-CoA to malonyl-CoA.

-

Malonvl-CoA:ACP Transacvlase (FabD): Transfers the malonyl group from CoA to ACP, forming malonyl-ACP.

-

β-Ketoacvl-ACP Svnthase III (FabH): Catalyzes the initial condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.

-

β-Ketoacvl-ACP Reductase (FabG): Reduces the β-keto group to a hydroxyl group.

-

β-Hvdroxvacvl-ACP Dehvdrase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

-

Enovl-ACP Reductase (FabI): Reduces the double bond to yield a saturated acyl-ACP.

-

β-Ketoacvl-ACP Svnthase I/II (FabB/F): Catalyze subsequent condensation reactions of the growing acyl-ACP with malonyl-ACP.

Termination of fatty acid synthesis at a chain length of 11 carbons is a critical step and is likely mediated by a medium-chain specific acyl-ACP thioesterase . This enzyme would hydrolyze the C11-acyl-ACP, releasing free undecanoic acid and ACP.

Stage 2: Formation of this compound

The newly synthesized undecanoic acid must be activated and then esterified to a glycerol backbone.

-

Acvl-CoA Svnthetase (FadD): The free undecanoic acid is activated to undecanoyl-CoA.

-

Glvcerol-3-Phosphate Acvltransferase (PlsB or PlsY/PlsX system): This enzyme catalyzes the transfer of the undecanoyl group from undecanoyl-CoA (for PlsB) or undecanoyl-phosphate (for the PlsY/PlsX system) to the sn-1 position of glycerol-3-phosphate, forming 1-undecanoyl-glycerol-3-phosphate (lysophosphatidic acid).

-

Phosphatidic Acid Phosphatase (PAP): A phosphatase would then remove the phosphate (B84403) group from the sn-3 position to yield this compound.

Alternatively, a monoacylglycerol acyltransferase (MGAT) could potentially synthesize this compound through the acylation of glycerol, though this is less commonly the primary route for de novo synthesis.

Data Presentation

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) |

| Medium-Chain Acyl-ACP Thioesterase | Decanoyl-ACP | 15 | 250 |

| Undecanoyl-ACP | 10 | 350 | |

| Dodecanoyl-ACP | 25 | 150 | |

| Glycerol-3-Phosphate Acyltransferase (PlsB) | Glycerol-3-Phosphate | 50 | 120 |

| Undecanoyl-CoA | 20 | 180 | |

| Phosphatidic Acid Phosphatase | 1-Undecanoyl-glycerol-3-phosphate | 30 | 500 |

Table 2: Cellular Lipid Composition Analysis

| Bacterial Strain | Total Fatty Acids (mg/g DCW) | Undecanoic Acid (% of Total) | This compound (µg/g DCW) |

| Wild-Type | 50 | 0.1 | < 1 |

| Thioesterase Overexpressing Strain | 150 | 25 | 50 |

| ΔplsB Mutant | 45 | 0.1 | < 1 |

DCW: Dry Cell Weight

Experimental Protocols

Protocol 1: Identification and Quantification of this compound by GC-MS

Objective: To extract and quantify this compound from bacterial cultures.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable medium to the desired growth phase (e.g., late exponential).

-

Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with a sterile saline solution.

-

Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Sonicate the mixture for 3 x 30 seconds on ice to disrupt the cells. Incubate at room temperature for 1 hour with shaking.

-

Phase Separation: Add 0.25 volumes of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 5 minutes.

-

Lipid Recovery: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen.

-

Derivatization: Resuspend the dried lipid extract in 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Use a non-polar column suitable for lipid analysis (e.g., DB-5ms).

-

Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Detection: Operate in electron ionization (EI) mode and scan from m/z 50 to 600.

-

-

Quantification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Quantify using a standard curve prepared with a pure standard of this compound.

Protocol 2: In Vitro Assay of Glycerol-3-Phosphate Acyltransferase (PlsB) Activity

Objective: To measure the activity of PlsB with undecanoyl-CoA as a substrate.

Methodology:

-

Enzyme Preparation: Prepare a cell-free extract or purified membrane fraction containing the PlsB enzyme from the bacterium of interest.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

500 µM Glycerol-3-Phosphate

-

50 µM [14C]-Undecanoyl-CoA (or a non-radiolabeled assay coupled to a detection method)

-

-

Assay Initiation: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) where the reaction is linear.

-

Reaction Termination: Stop the reaction by adding 500 µL of 2:1 chloroform:methanol.

-

Extraction and Detection: Extract the lipids as described in Protocol 1. Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid, 65:25:10).

-

Quantification: Visualize the radiolabeled product (1-undecanoyl-glycerol-3-phosphate) by autoradiography and quantify the radioactivity in the corresponding spot using a scintillation counter. Calculate the specific activity of the enzyme.

Mandatory Visualizations

Caption: Proposed biosynthesis pathway of this compound in bacteria.

1-Undecanoylglycerol: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanoylglycerol, also known as 1-monoundecanoin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to one undecanoic acid molecule. As a member of the medium-chain monoglyceride family, it holds potential interest for various applications due to the known antimicrobial and metabolic properties of related compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, discovery, biosynthesis, and analytical methodologies for this compound and related medium-chain monoglycerides (B3428702).

Natural Sources of this compound and Related Monoglycerides

Direct evidence specifically identifying this compound in natural sources is currently limited in publicly available scientific literature. However, the presence of its constituent fatty acid, undecanoic acid, and other medium-chain monoglycerides in various organisms suggests potential natural reservoirs.

Plant Sources

Monoglycerides are minor components of some plant oils, typically found at concentrations of 0.1-0.2%.[1] While specific data for this compound is unavailable, the fatty acid precursor, undecanoic acid, has been identified in the leaves of Eugenia winzerlingii, a plant native to the Yucatan peninsula.[2][3] This suggests the possibility of this compound being present in this plant.

Furthermore, studies on the root waxes of Arabidopsis thaliana have identified monoacylglycerols with C22 and C24 saturated acyl groups, indicating that plants possess the metabolic machinery to produce monoacylglycerols with varying chain lengths.[1][4][5]

Table 1: Occurrence of Undecanoic Acid and Related Monoacylglycerols in Plants

| Compound | Plant Source | Organ/Tissue | Reference |

| Undecanoic Acid | Eugenia winzerlingii | Leaves | [2][3] |

| C22 & C24 Monoacylglycerols | Arabidopsis thaliana | Root Waxes | [1][4][5] |

Animal Sources

Monoglycerides are naturally formed in animals as intermediates during the enzymatic hydrolysis of triglycerides by lipoprotein lipase (B570770) and diacylglycerol lipase.[3] They are present in very small amounts in most foods containing animal fats.[6] While specific identification of this compound in animal tissues has not been reported, the general presence of monoglycerides in animal-derived fats is well-established.[7] Medium-chain monoglycerides, in general, are found in sources such as cow's milk and breast milk.[1]

Microbial Sources

Currently, there is no direct evidence of de novo production of this compound by microorganisms in nature. However, microbial enzymes (lipases) are extensively used in the industrial synthesis of monoglycerides.[8][9]

Discovery and Historical Context

The discovery of this compound as a specific, naturally occurring compound is not well-documented in the available scientific literature. The broader class of monoglycerides was recognized as components of fats and oils and as products of fat digestion. The industrial production of mono- and diglycerides began in the 1930s.[7] The focus of much of the research has been on the synthesis and application of various monoglycerides, including those with medium-chain fatty acids, rather than on the discovery of specific naturally occurring forms like this compound.

Biosynthesis of Medium-Chain Monoglycerides

The biosynthesis of this compound would logically follow the synthesis of its precursor, undecanoic acid, and its subsequent esterification to a glycerol backbone. While a specific pathway for this compound is not detailed, the general pathways for fatty acid and triacylglycerol biosynthesis in plants are well-understood.[10] Medium-chain fatty acids are synthesized in the plastids of plant cells.[4]

Experimental Protocols

Extraction of Monoacylglycerols from Plant Material (Adapted from Li et al., 2007)

This protocol is adapted from the methodology used for the extraction of monoacylglycerols from Arabidopsis thaliana root waxes and can be modified for other plant tissues.[1][4][5]

-

Sample Collection and Preparation:

-

Harvest fresh plant material (e.g., leaves of Eugenia winzerlingii).

-

Gently wash with deionized water to remove any surface contaminants and blot dry.

-

For root analysis, carefully excavate roots and wash to remove soil particles.

-

Record the fresh weight of the tissue.

-

-

Wax Extraction:

-

Immerse the plant material in a sufficient volume of chloroform (B151607) for 60 seconds at room temperature with gentle agitation.

-

Remove the plant material and filter the chloroform extract through glass wool to remove any particulate matter.

-

Repeat the extraction with a fresh volume of chloroform.

-

Combine the chloroform extracts.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature.

-

Once the solvent is fully evaporated, weigh the crude wax extract to determine the total wax content per gram of fresh tissue.

-

-

Fractionation of Wax Components (Optional):

-

Redissolve the crude wax extract in a minimal volume of chloroform.

-

Apply the extract to a silica (B1680970) gel column.

-

Elute with a gradient of hexane (B92381) and diethyl ether to separate different lipid classes.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Fractions containing monoacylglycerols can be identified using appropriate standards.

-

Analysis of Monoacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization:

-

To a dried aliquot of the wax extract or fraction, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes to convert the monoacylglycerols to their trimethylsilyl (B98337) (TMS) ethers.

-

Evaporate the reagents under a stream of nitrogen and redissolve the derivatized sample in hexane.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.

-

Injector temperature: 280°C.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 50-650.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Identification and Quantification:

-

Identify the TMS-derivatized this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound using a calibration curve generated from the standard.

-

Potential Signaling Pathways of Medium-Chain Monoglycerides

While specific signaling pathways for this compound have not been elucidated, research on other medium-chain monoglycerides, such as glycerol monolaurate (GML), suggests potential immunomodulatory effects.[5] These effects may be mediated through interactions with immune cell signaling pathways.[5]

Medium-chain fatty acids can act as ligands for G-protein coupled receptors like GPR84, which is expressed on immune cells and can enhance inflammatory responses.[11] It is plausible that medium-chain monoglycerides could exert their effects through similar receptor-mediated pathways.

Conclusion and Future Directions

The natural occurrence of this compound remains an area requiring further investigation. While its fatty acid precursor is found in certain plants, direct isolation and quantification of the monoglyceride itself from natural sources have yet to be reported in detail. The experimental protocols outlined in this guide provide a framework for future research aimed at identifying and quantifying this compound in plant and animal tissues. Elucidating the specific natural sources and biosynthetic pathways of this compound will be crucial for understanding its physiological roles and exploring its potential applications in the pharmaceutical and nutraceutical industries. Further research is also needed to determine if this compound interacts with specific cellular signaling pathways to modulate biological responses.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Effects of Medium-Chain Fatty Acid Glycerides on Nutrient Metabolism and Energy Utilization in Weaned Piglets [frontiersin.org]

- 3. Monoglyceride - Wikipedia [en.wikipedia.org]

- 4. Fatty acid biosynthesis redirected to medium chains in transgenic oilseed plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-chain fatty acids and monoglycerides as feed additives for pig production: towards gut health improvement and feed pathogen mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoglycerides: What are they, risks, and who should avoid them [medicalnewstoday.com]

- 7. foodingredientfacts.org [foodingredientfacts.org]

- 8. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Antibacterial Spectrum of 1-Undecanoylglycerol Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecanoylglycerol, a monoglyceride of undecanoic acid, has demonstrated significant promise as an antibacterial agent, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria, especially Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has spurred research into alternative antimicrobial compounds, with fatty acids and their derivatives emerging as a promising class. This compound (also known as 1-monoundecanoin), a lipid molecule, exhibits a broad spectrum of activity against these challenging pathogens. This document collates and presents the current scientific understanding of its efficacy and mode of action.

Quantitative Antibacterial Spectrum

The antibacterial efficacy of this compound and its close structural analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data for this compound and the closely related 1-dodecanoylglycerol (monolaurin) against a range of clinically relevant Gram-positive bacteria.

Note: Specific MIC values for this compound are not extensively reported in the available literature. Data for monolaurin, a monoacylglycerol with a 12-carbon fatty acid chain, is included as a close structural and functional analog.

Table 1: Minimum Inhibitory Concentration (MIC) of Monolaurin against Staphylococcus aureus

| Strain Description | Number of Isolates | MIC Range (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 103 | 500 - 2000[1][2][3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Monolaurin against Other Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Streptococcus faecium | ATCC 9790 | 9 |

Mechanisms of Action

The antibacterial activity of this compound is multifaceted, primarily targeting the bacterial cell envelope and interfering with key cellular processes. The proposed mechanisms include:

-

Cell Membrane Disruption: As an amphipathic molecule, this compound can insert into the bacterial cell membrane. This disrupts the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death[4]. This detergent-like action is a common mechanism for many antimicrobial lipids.

-

Inhibition of Peptidoglycan Synthesis: Evidence suggests that related compounds like dodecylglycerol can inhibit the synthesis of peptidoglycan, a crucial component of the Gram-positive cell wall. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

-

Modulation of Signal Transduction: Fatty acids and their derivatives have been shown to interfere with bacterial signal transduction pathways, such as two-component systems (TCS). These systems are vital for bacteria to sense and respond to their environment. By disrupting these signaling cascades, this compound can inhibit the expression of virulence factors and other essential genes[5].

-

Induction of Autolysins: In some Gram-positive bacteria, such as Streptococcus faecium, dodecylglycerol has been shown to stimulate the activity of autolysins. These enzymes degrade the cell's own peptidoglycan, and their uncontrolled activation leads to cell lysis.

Signaling Pathway: Hypothetical Model of this compound Interaction with a Bacterial Two-Component System

The following diagram illustrates a hypothetical model of how this compound might interfere with a generic bacterial two-component signal transduction system, leading to the downregulation of virulence gene expression.

Caption: Hypothetical interference of this compound with a bacterial two-component signaling pathway.

Experimental Protocols

The determination of the antibacterial spectrum of lipophilic compounds like this compound requires specific methodologies to ensure accurate and reproducible results. The microbroth dilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

Microbroth Dilution Method for MIC Determination

This protocol outlines the steps for performing a microbroth dilution assay to determine the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial culture of the test organism

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, typically indicated by turbidity.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, leaving the last well as a growth control (no compound).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.

Conclusion

This compound and related monoacylglycerols exhibit potent antibacterial activity against a range of Gram-positive bacteria, including antibiotic-resistant strains. Their multifaceted mechanism of action, targeting the cell membrane and critical cellular processes, makes them attractive candidates for further development as novel therapeutic agents. The data and protocols presented in this guide provide a foundational resource for researchers to build upon in the pursuit of combating the growing threat of bacterial infections. Further investigation into the specific molecular interactions and signaling pathways affected by this compound will be crucial for optimizing its therapeutic potential.

References

- 1. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Glycerol Monolaurate and Dodecylglycerol Effects on Staphylococcus aureus and Toxic Shock Syndrome Toxin-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of 1-Undecanoylglycerol Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Candida species necessitates the exploration of novel antifungal agents. 1-Undecanoylglycerol, a monoglyceride of undecanoic acid, has garnered attention for its potential antifungal properties. This technical guide provides an in-depth analysis of the antifungal activity of this compound against Candida species, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms of action.

Quantitative Assessment of Antifungal Efficacy

The antifungal activity of this compound and its corresponding fatty acid, undecanoic acid, has been evaluated against various Candida species. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentration (MIC) and antibiofilm activity.

Table 1: Antifungal Susceptibility of Candida Species to this compound and Related Compounds

| Compound | Candida Species | MIC (mg/mL) | Reference |

| This compound | Aspergillus niger | 0.05 - 0.07 | [1][2] |

| This compound | Fusarium culmorum | 0.05 - 0.07 | [1][2] |

Note: Data for direct MIC of this compound against Candida species is limited in the provided search results. The data for A. niger and F. culmorum are included to highlight its general antifungal potential.

Table 2: Antibiofilm Activity of Undecanoic Acid Against Candida albicans

| Compound | Activity | Concentration | Effect | Reference |

| Undecanoic Acid | Biofilm Inhibition | 2 µg/mL | >75% inhibition | [3] |

| Undecanoic Acid | Biofilm Viability Reduction (IC50) | 5.4 mM | 50% reduction in viability of preformed biofilms | [4][5] |

Mechanisms of Antifungal Action

The antifungal activity of this compound and related medium-chain fatty acids against Candida species is multifaceted. The proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: Like other medium-chain monoglycerides, this compound is thought to insert into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. The fastest and most effective killing of C. albicans has been attributed to the disruption or disintegration of the plasma membrane, leaving the cytoplasm disorganized and shrunken.[4][6]

-

Inhibition of Biofilm Formation: Biofilms are a critical virulence factor for Candida species, contributing to drug resistance. Undecanoic acid has been shown to be a potent inhibitor of C. albicans biofilm formation at concentrations significantly lower than its MIC, suggesting an interference with the developmental processes of biofilms.[3] This is a crucial aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat.

-

Inhibition of Hyphal Formation: The transition from yeast to hyphal form is a key step in the pathogenesis of C. albicans, enabling tissue invasion. Undecanoic acid has been found to prevent this morphological switch.[4][5] The mechanism is believed to involve the inhibition of enzymes crucial for lipid synthesis, which are necessary for hyphal growth.[4][5]

-

Interference with Quorum Sensing: Medium-chain fatty acids, including undecanoic acid, can mimic the Candida quorum-sensing molecule farnesol (B120207). This mimicry can interfere with cell-to-cell communication, leading to the downregulation of virulence factors such as hyphal and biofilm formation.[3]

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the antifungal activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard for determining the MIC of antifungal agents.

Protocol Steps:

-

Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: Culture the desired Candida species on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Assay Performance: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium. Add the prepared Candida inoculum to each well. Include a positive control (e.g., fluconazole) and a negative control (inoculum without the antifungal agent).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the yeast. This can be determined by visual inspection or by reading the absorbance at 530 nm.

Biofilm Inhibition Assay

This protocol outlines the steps to assess the ability of a compound to prevent biofilm formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

Enzymatic Synthesis of 1-Undecanoylglycerol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the lipase-catalyzed synthesis of 1-Undecanoylglycerol, detailing reaction optimization, experimental protocols, and potential therapeutic applications.

Introduction

This compound, also known as monoundecanoin, is a monoacylglycerol (MAG) that has garnered interest in the pharmaceutical and biotechnology sectors. As a medium-chain fatty acid derivative, it exhibits promising antimicrobial properties, making it a candidate for development as a therapeutic agent or specialized excipient. Enzymatic synthesis of this compound using lipases offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to a mixture of byproducts. This guide provides a comprehensive overview of the lipase-catalyzed synthesis of this compound, including quantitative data from relevant studies, detailed experimental protocols, and insights into its potential biological significance.

Lipase-Catalyzed Synthesis of this compound

The enzymatic synthesis of this compound is typically achieved through the direct esterification of undecanoic acid and glycerol (B35011). Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the biocatalysts of choice for this reaction due to their regioselectivity, mild reaction conditions, and high catalytic efficiency. The selection of the lipase (B570770), reaction medium, and other process parameters are critical for maximizing the yield and purity of the desired 1-monoacylglycerol.

Lipase Selection

Several commercially available lipases have been successfully employed for the synthesis of monoacylglycerols. The choice of lipase can significantly influence the reaction rate and the isomeric purity of the product.

-

Novozym 435 (immobilized Candida antarctica lipase B): This is a non-specific lipase and is one of the most widely used biocatalysts for esterification reactions. Its high activity and stability in organic solvents make it a prime candidate for the synthesis of this compound.

-

Lipozyme RM IM (immobilized Rhizomucor miehei lipase): This is an sn-1,3 specific lipase. When used for esterification, it primarily acylates the primary hydroxyl groups of glycerol, leading to the formation of 1-monoacylglycerols.

-

Candida rugosa lipase (CRL): This lipase has also been investigated for glyceride synthesis and has shown high esterification activity.

Reaction Conditions and Optimization

The yield of this compound is influenced by several factors, including temperature, substrate molar ratio, enzyme concentration, and the presence of a solvent. Solvent-free systems are often preferred for their higher substrate concentrations and improved volumetric productivity.

Table 1: Quantitative Data on the Enzymatic Synthesis of Medium-Chain Monoacylglycerols

| Lipase | Fatty Acid | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Enzyme Conc. (% w/w) | Reaction Time (h) | Conversion/Yield | Reference |

| Novozym 435 | Lauric Acid | 1:1 | 55 | 3.0 | 6 | 45.5% Monolaurin | [1] |

| Lipozyme IM-20 | Lauric Acid | 1:1 | 55 | 3.0 | 6 | 45.5% Monolaurin | [1] |

| Commercial Immobilized Lipase | Monocaprin, Monolaurin, Monomyristin | 1:1 | 60 | 9.0 | 5-6 | Up to 80% conversion | [2] |

| Engineered Candida antarctica lipase B | n-Nonanoic Acid | - | - | - | - | 2.27 M concentration at 1.0 M/h | [3] |

Note: Specific quantitative data for the synthesis of this compound is limited in publicly available literature. The data presented here for similar medium-chain monoacylglycerols can be used as a starting point for reaction optimization.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound

Materials:

-

Undecanoic acid

-

Glycerol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435)

-

tert-Butanol (B103910) (or other suitable organic solvent, optional)

-

Molecular sieves (3Å, activated)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

Procedure:

-

To a screw-capped flask, add undecanoic acid and glycerol in a desired molar ratio (e.g., 1:1 to 1:5).

-

If using a solvent, add tert-butanol to dissolve the substrates. For a solvent-free system, proceed to the next step.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Add activated molecular sieves (10-20% w/w) to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.

-

Seal the flask and place it in a shaking incubator at the desired temperature (e.g., 60-70 °C) with constant agitation (e.g., 200 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with a solvent and reused.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

-

Crude reaction mixture

-

Silica (B1680970) gel (60 Å, 230-400 mesh)

-

Solvents: Hexane, Ethyl Acetate

-

Glass column for flash chromatography

-

Fraction collector or test tubes

Procedure:

-

Concentrate the crude reaction mixture under reduced pressure to remove any solvent.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 90:10).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with Hexane:Ethyl Acetate 90:10 and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Analysis of this compound by GC-MS

1. Derivatization (Silylation):

-

Dry a sample of the purified product or reaction mixture under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

2. GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

Protocol 4: Analysis of this compound by HPLC-ELSD

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD).

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Signaling Pathway: Endocannabinoid System

While the direct signaling pathways of this compound are not well-elucidated, it is structurally related to endogenous signaling molecules called endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG). The metabolism of these monoacylglycerols is critical for regulating their signaling activity. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of 2-AG, terminating its signaling. Understanding this pathway provides a framework for investigating the potential interactions of this compound with the endocannabinoid system.

Caption: Simplified endocannabinoid signaling pathway involving 2-arachidonoylglycerol (2-AG).

Applications in Drug Development

Medium-chain monoacylglycerols, including this compound, have demonstrated significant antimicrobial activity against a range of microorganisms. This makes them attractive candidates for development as novel antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Inhibitory Concentration (mg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacteria | 0.05 | [4] |

| Fusarium culmorum | Fungus | 0.07 - 0.1 | [4] |

| Aspergillus niger | Fungus | 0.07 - 0.1 | [4] |

The mechanism of antimicrobial action of monoacylglycerols is believed to involve the disruption of the cell membrane, leading to increased permeability and eventual cell lysis.[5] This mode of action is of interest to drug developers as it may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways.

Conclusion

The enzymatic synthesis of this compound using lipases presents a promising and sustainable approach for the production of this bioactive molecule. While specific quantitative data for its synthesis remains an area for further research, the methodologies and principles outlined in this guide provide a solid foundation for its production and characterization. The antimicrobial properties of this compound, coupled with its structural similarity to endogenous signaling molecules, make it a compound of significant interest for future drug development and biomedical applications. Further investigation into its biological activities and potential signaling pathway interactions is warranted.

References

- 1. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Undecanoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 1-Undecanoylglycerol, also known as 1-monoundecanoin. Due to the limited availability of specific experimental data for this particular monoglyceride in publicly accessible literature, this document combines established knowledge of monoglycerides (B3428702) with generalized experimental protocols. It is intended to serve as a foundational resource for professionals in chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a monoglyceride consisting of a glycerol (B35011) molecule esterified with one undecanoic acid molecule at the sn-1 position. It is also referred to as monoundecanoin.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (2,3-dihydroxypropyl) undecanoate | N/A |

| Synonyms | 1-Monoundecanoin, Glyceryl 1-monoundecanoate | N/A |

| CAS Number | 108652-83-1 | ChemicalBook[1] |

| Molecular Formula | C₁₄H₂₈O₄ | N/A |

| Molecular Weight | 260.37 g/mol | N/A |

| Melting Point | Data not available. Estimated to be slightly above room temperature based on similar saturated monoglycerides. | N/A |

| Boiling Point | Data not available. Decomposes at high temperatures. | N/A |

| Density | Data not available. | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and ethers.[2] | General property of monoglycerides |

| Appearance | Expected to be a white to off-white waxy solid at room temperature. | General property of monoglycerides |

Chemical Properties and Stability

Monoglycerides are generally stable under anhydrous conditions but can be susceptible to hydrolysis in the presence of water, especially at acidic or alkaline pH. The stability of monoglycerides in formulations is a critical factor, with polymorphic transformations from the functional α-gel phase to a more stable but less functional coagel phase being a key concern in aqueous systems.[3] Factors such as pH and water content can significantly influence the stability and aggregation of monoglycerides in solutions.

General Stability Considerations for Monoglycerides:

-

Hydrolysis: The ester linkage is subject to cleavage in the presence of water, acids, or bases, yielding glycerol and undecanoic acid.

-

Oxidation: While the saturated undecanoyl chain is relatively resistant to oxidation, impurities or formulation components could promote degradation.

-

Polymorphism: Monoglycerides can exist in different crystalline forms (α, β', β), which affects their physical properties and functionality as emulsifiers. The α-form is generally the most functional but least stable.[3]

Experimental Protocols

Synthesis of this compound (Generalized Enzymatic Method)

Enzymatic synthesis is preferred for producing high-purity monoglycerides under mild conditions.[4] A common method is the esterification of glycerol with the corresponding fatty acid using a lipase (B570770) catalyst.

Materials:

-

Glycerol

-

Undecanoic acid

-

Immobilized lipase (e.g., from Candida antarctica, Lipozyme® 435)[5]

-

Organic solvent (e.g., 2-methyl-2-butanol (B152257) or solvent-free system)

-

Molecular sieves (for water removal)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Combine glycerol and undecanoic acid in a suitable molar ratio (e.g., 5:1 glycerol to fatty acid) in a round-bottom flask.

-

Add the immobilized lipase (e.g., 10% by weight of reactants).

-

If using a solvent, add it to the mixture. For a solvent-free system, proceed to the next step.

-

Add activated molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.

-

Heat the mixture to a controlled temperature (e.g., 60-70 °C) with constant stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

Purify the this compound from the reaction mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate the monoglyceride from unreacted starting materials and by-products (diglycerides and triglycerides).

-

Evaporate the solvent from the collected fractions containing the pure product under reduced pressure.

-

Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Determination of Melting Point (Generalized)

The melting point of a solid organic compound can be determined using a melting point apparatus.[3]

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Analysis by High-Performance Liquid Chromatography (HPLC) (Generalized)

HPLC with an Evaporative Light Scattering Detector (ELSD) is a common method for the analysis of monoglycerides.

Instrumentation and Conditions:

-

HPLC System: With a gradient pump and autosampler.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water

-

Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of A to elute the more nonpolar di- and triglycerides.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., isopropanol/hexane).

-

Prepare the sample solution by dissolving a known amount of the material to be analyzed in the same solvent.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively documented, monoglycerides, in general, are key players in lipid metabolism. They are intermediates in the breakdown of triglycerides (lipolysis).[6]

Monoacylglycerol lipase (MGL) is a crucial enzyme that hydrolyzes monoglycerides into free fatty acids and glycerol.[7][8] This process is central to energy metabolism and the generation of signaling molecules. For instance, the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (a 2-monoglyceride) by MGL releases arachidonic acid, a precursor for prostaglandins (B1171923) and other eicosanoids involved in inflammation and other physiological processes.[7][8]

Medium-chain monoglycerides, such as glycerol monolaurate (from a C12 fatty acid), have been investigated for their biological activities, including antimicrobial and growth-promoting effects in animal feed. Given its C11 fatty acid chain, this compound falls into the category of medium-chain monoglycerides and may exhibit similar biological properties. However, specific studies on the biological effects of this compound are limited.

Conclusion

This compound is a monoglyceride with potential applications in various fields, including as an emulsifier in food and pharmaceutical formulations, and potentially as a biologically active agent. This guide provides a summary of its known and expected properties, along with generalized experimental protocols for its synthesis and analysis. The lack of specific experimental data in the literature highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided methodologies can serve as a starting point for such investigations.

References

- 1. fda.gov [fda.gov]

- 2. Synthesis of 1-monoglycerides having C11-20 branched chain fatty acids and their hemolysis effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Enzymatic synthesis of 1-o-galloylglycerol: Characterization and determination of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipolysis - Wikipedia [en.wikipedia.org]

- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Undecanoylglycerol: A Potential Food Preservative - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Undecanoylglycerol, a monoglyceride ester formed from undecanoic acid and glycerol (B35011), is emerging as a promising natural antimicrobial agent with significant potential for application in the food industry as a preservative. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its antimicrobial efficacy, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel food preservation strategies and antimicrobial therapies.

Introduction

The increasing consumer demand for natural and minimally processed foods has driven the search for effective alternatives to synthetic food preservatives. Medium-chain fatty acids and their monoglyceride derivatives have garnered considerable attention for their broad-spectrum antimicrobial properties. Among these, this compound (also known as glyceryl 1-undecanoate or MAG C11:0) has demonstrated notable inhibitory activity against a range of foodborne pathogens and spoilage microorganisms. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic undecanoic acid tail, is key to its biological activity. This document consolidates the available technical data on this compound, offering a detailed guide for its scientific evaluation and potential application.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi has also been reported, although often at higher concentrations. The antimicrobial potency is frequently quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of this compound and Related Monoglycerides (B3428702)

| Microorganism | Strain | Test Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | This compound (MAG C11:0) | 125 | [1] |

| Bacillus cereus | ATCC 11778 | This compound (MAG C11:0) | 250 | [1] |

| Escherichia coli | ATCC 25922 | This compound (MAG C11:0) | >1000 | [1] |

| Aspergillus niger | - | This compound (MAG C11:0) | 750-1000 (Significant reduction) | [1] |

| Mucor racemosus | - | This compound (MAG C11:0) | 750-1000 (Significant reduction) | [1] |

| Staphylococcus aureus | - | Monocaprin (C10) | 500 | [2] |

| Bacillus subtilis | - | Monocaprin (C10) | 320 | [3] |

| Escherichia coli | - | Monocaprin (C10) | 1000 | [2] |

| Pseudomonas aeruginosa | - | Monocaprin (C10) | 2500 | [3] |

| Salmonella typhimurium | - | Monocaprin (C10) | 1000 | [2] |

Mechanism of Antimicrobial Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane. Its amphiphilic structure facilitates its insertion into the lipid bilayer of the cell membrane. This integration alters the membrane's fluidity and integrity, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

While specific downstream signaling pathway disruptions are still under investigation, the initial membrane perturbation is known to trigger a cascade of events that compromise cellular function. This can include the dissipation of the proton motive force, inhibition of nutrient uptake, and interference with respiratory processes.

Mandatory Visualization: Mechanism of Action

Caption: Antimicrobial mechanism of this compound.

Experimental Protocols

Synthesis of this compound (Enzymatic Method)

A common and regioselective method for the synthesis of 1-monoglycerides is through enzyme-catalyzed esterification or glycerolysis.

Materials:

-

Undecanoic acid

-

Glycerol (in excess)

-

Immobilized lipase (B570770) (e.g., from Candida antarctica, Lipozyme® 435)

-

Organic solvent (e.g., tert-butanol, optional, for improved solubility)

-

Molecular sieves (to remove water by-product)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Protocol:

-

Combine undecanoic acid and a molar excess of glycerol (e.g., 5:1 glycerol to fatty acid ratio) in a reaction vessel. If using a solvent, add it at this stage.

-

Add immobilized lipase (typically 5-10% by weight of the substrates).

-

Add activated molecular sieves to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 60-70°C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme.

-

Evaporate the solvent (if used) under reduced pressure.

-

Purify the resulting mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (B1210297) to separate this compound from unreacted substrates and by-products (di- and triglycerides).

-

Collect the fractions containing this compound and confirm purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization: Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO, then diluted in broth)

-

Sterile 96-well microtiter plates

-

Test microorganism culture (grown to logarithmic phase)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a standardized inoculum of the test microorganism in the broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth.

Bacterial Cell Membrane Integrity Assay (Propidium Iodide Staining)

This assay assesses membrane damage by using propidium (B1200493) iodide (PI), a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA.

Materials:

-

Bacterial culture

-

This compound solution (at MIC and supra-MIC concentrations)

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution

-

Flow cytometer or fluorescence microscope

Protocol:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with sterile PBS and resuspend them in PBS to a specific OD.

-

Treat the bacterial suspension with different concentrations of this compound (e.g., 1x MIC, 2x MIC) and incubate for a defined period (e.g., 1-2 hours) at 37°C. Include an untreated control.

-

After incubation, add PI to each sample to a final concentration of, for example, 1 µg/mL.

-

Incubate the samples in the dark for 15-30 minutes at room temperature.

-

Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the percentage of PI-positive (red fluorescent) cells in the treated samples compared to the control indicates membrane damage.

Safety and Regulatory Status

Mono- and diglycerides of fatty acids are generally recognized as safe (GRAS) for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR 184.1505.[4] This regulation pertains to a mixture of glyceryl mono- and diesters prepared from edible fats, oils, or fat-forming acids. While a specific GRAS notice for this compound was not identified in the publicly available database, undecanoic acid itself is listed as a GRAS flavoring substance (FEMA number 3245).[5] The established safety profile of related mono- and diglycerides provides a strong foundation for the consideration of this compound as a safe food additive, though specific regulatory approval for its use as a preservative may be required.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural food preservative due to its effective antimicrobial activity against a range of food-relevant microorganisms. Its primary mechanism of action, the disruption of the cell membrane, makes the development of microbial resistance less likely compared to preservatives with more specific cellular targets.

Future research should focus on several key areas to facilitate its commercial application:

-

In-situ efficacy studies: Evaluating the performance of this compound in various food matrices to understand the impact of food components on its antimicrobial activity.

-

Synergistic effects: Investigating the potential for synergistic antimicrobial activity when combined with other natural preservatives or preservation techniques (e.g., modified atmosphere packaging, mild heat treatment).

-

Sensory analysis: Assessing the impact of this compound on the sensory properties (taste, odor, texture) of food products.

-

Toxicological studies: Conducting comprehensive toxicological studies to confirm its safety at effective concentrations and to support a formal GRAS notification specifically for its use as a food preservative.

-